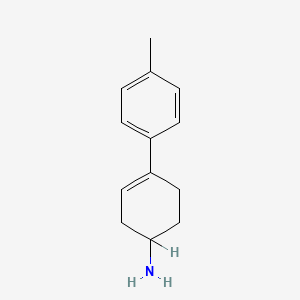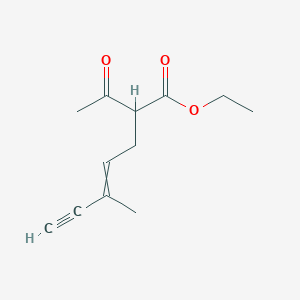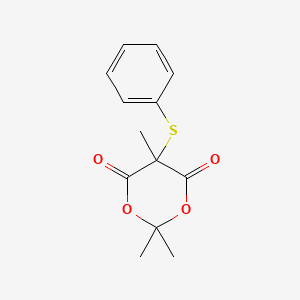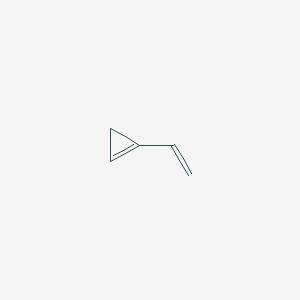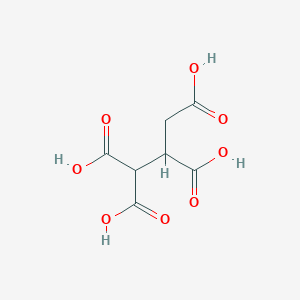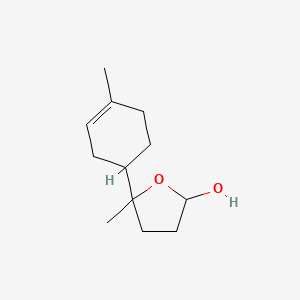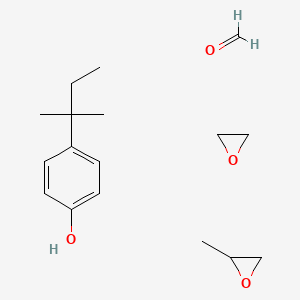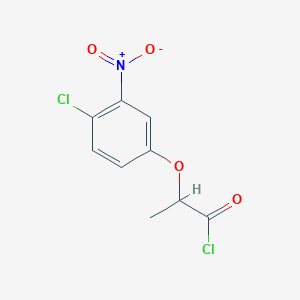
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is an organic compound that features a chlorinated nitrophenyl group attached to a propanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Chloro-3-nitrophenol+Propanoyl chloride→2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, with the nucleophile in an aprotic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens with a Lewis acid catalyst for halogenation.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the development of polymers and advanced materials.
Pharmaceuticals: May be used in the synthesis of bioactive compounds with potential medicinal properties.
Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride depends on the specific reactions it undergoes. For nucleophilic substitution, the acyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloropropionyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
- 2-Chloro-3-nitrophenoxyacetyl chloride
Uniqueness
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and an acyl chloride group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
63490-68-6 |
|---|---|
Fórmula molecular |
C9H7Cl2NO4 |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H7Cl2NO4/c1-5(9(11)13)16-6-2-3-7(10)8(4-6)12(14)15/h2-5H,1H3 |
Clave InChI |
QZJAAOLEBIEWIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
